molecular formula C12H11N3 B14631895 1H-Imidazole-2-carbonitrile, 5-methyl-1-(phenylmethyl)- CAS No. 55675-81-5

1H-Imidazole-2-carbonitrile, 5-methyl-1-(phenylmethyl)-

Cat. No.: B14631895
CAS No.: 55675-81-5
M. Wt: 197.24 g/mol
InChI Key: ONHXHDYJHMWEHI-UHFFFAOYSA-N
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Description

1H-Imidazole-2-carbonitrile, 5-methyl-1-(phenylmethyl)- is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications. This particular compound features a phenylmethyl group attached to the nitrogen atom and a methyl group at the 5-position of the imidazole ring, along with a carbonitrile group at the 2-position.

Preparation Methods

The synthesis of 1H-Imidazole-2-carbonitrile, 5-methyl-1-(phenylmethyl)- can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles.

Industrial production methods often involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yields and purity. The specific details of these methods may vary depending on the desired scale and application.

Chemical Reactions Analysis

1H-Imidazole-2-carbonitrile, 5-methyl-1-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Imidazole-2-carbonitrile, 5-methyl-1-(phenylmethyl)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1H-Imidazole-2-carbonitrile, 5-methyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The carbonitrile group can also participate in chemical reactions, further contributing to the compound’s overall activity.

Comparison with Similar Compounds

Properties

CAS No.

55675-81-5

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

1-benzyl-5-methylimidazole-2-carbonitrile

InChI

InChI=1S/C12H11N3/c1-10-8-14-12(7-13)15(10)9-11-5-3-2-4-6-11/h2-6,8H,9H2,1H3

InChI Key

ONHXHDYJHMWEHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1CC2=CC=CC=C2)C#N

Origin of Product

United States

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